4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran
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Overview
Description
4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran is a chemical compound belonging to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 4-position, a difluoromethyl group at the 7-position, and a methyl group at the 2-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzofuran and bromine.
Bromination: The 4-position of the benzofuran ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-substituted derivatives with various functional groups.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of 7-methyl-2-methyl-1-benzofuran.
Scientific Research Applications
4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-methoxy-2-methyl-1-benzofuran: Similar structure but with a methoxy group instead of a difluoromethyl group.
4-Bromo-7-fluoro-2-methyl-1-benzofuran: Similar structure but with a fluoro group instead of a difluoromethyl group.
4-Bromo-7-(trifluoromethyl)-2-methyl-1-benzofuran: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
4-Bromo-7-(difluoromethyl)-2-methyl-1-benzofuran is unique due to the presence of the difluoromethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a lead compound in drug discovery and other applications.
Properties
IUPAC Name |
4-bromo-7-(difluoromethyl)-2-methyl-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-4,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJZJXSVWOQNHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2O1)C(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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